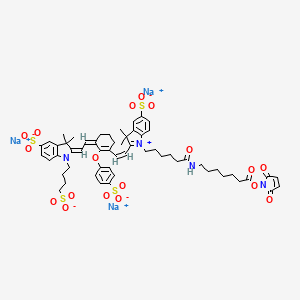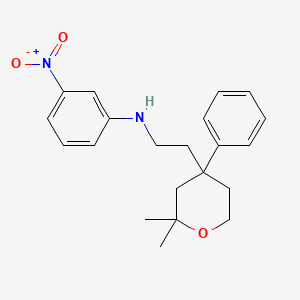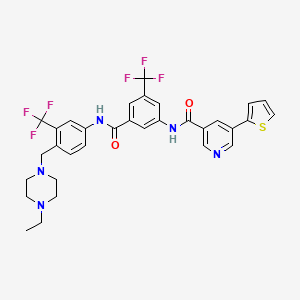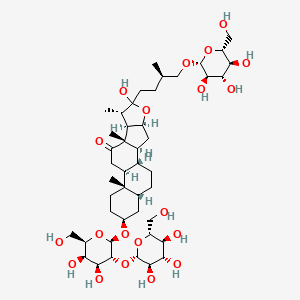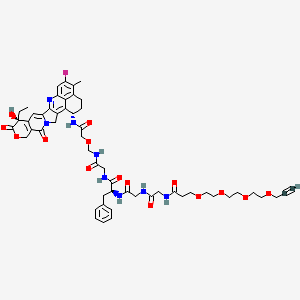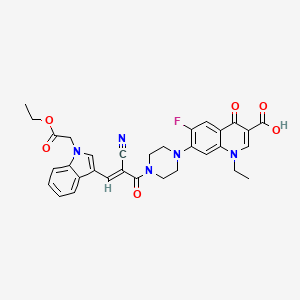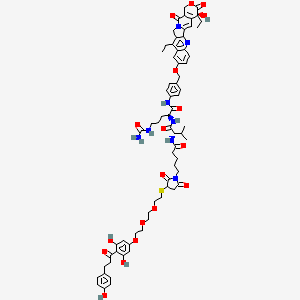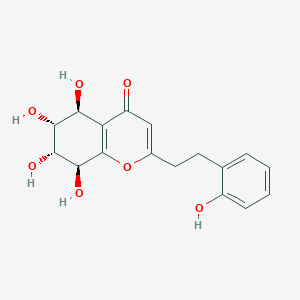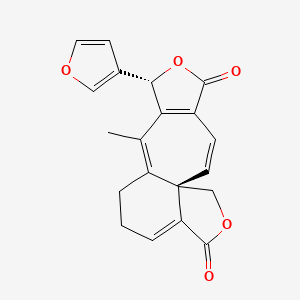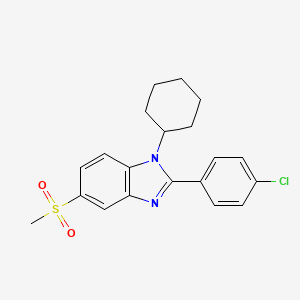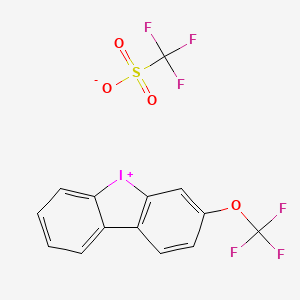
GPR3 agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR3 agonist-2 is a compound that interacts with the G protein-coupled receptor 3 (GPR3). GPR3 is an orphan receptor, meaning it was initially identified without a known endogenous ligand. This receptor is involved in various physiological functions, including the regulation of amyloid-beta production, which is significant in the context of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR3 agonist-2 typically involves the use of human embryonic kidney 293 cells stably expressing FLAG-GPR3-green fluorescent protein. Chemical screening for GPR3 ligands is performed using homogeneous time-resolved fluorescence cAMP assay . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but the general approach involves the identification and optimization of small molecules that can activate GPR3.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
GPR3 agonist-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
GPR3 agonist-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR3.
Mechanism of Action
GPR3 agonist-2 exerts its effects by binding to the GPR3 receptor, which is a constitutive activator of adenylate cyclase through coupling to the heterotrimeric Gs protein . This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn triggers various downstream signaling pathways. The compound’s interaction with GPR3 also involves the recruitment of β-arrestin2, which plays a role in receptor desensitization and internalization .
Comparison with Similar Compounds
GPR3 agonist-2 can be compared with other similar compounds, such as:
Diphenyleneiodonium chloride: Another agonist of GPR3 with weak or no cross-reactivity with other GPCRs.
Cannabidiol: An inverse agonist for GPR3, GPR6, and GPR12, highlighting the unique activation profile of this compound.
These compounds share some similarities in their ability to interact with GPR3 but differ in their specific effects and mechanisms of action. This compound is unique in its potent activation of GPR3 and its potential therapeutic applications in neurological disorders.
Properties
Molecular Formula |
C14H7F6IO4S |
|---|---|
Molecular Weight |
512.16 g/mol |
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethoxy)-8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C13H7F3IO.CHF3O3S/c14-13(15,16)18-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8;2-1(3,4)8(5,6)7/h1-7H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
RAYXTZAHMQMKFW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C([I+]2)C=C(C=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


